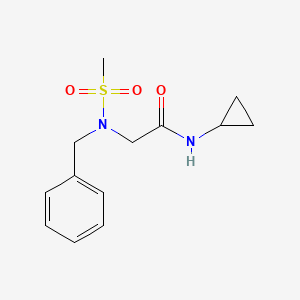
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine, also known as DMF-DP, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. DMF-DP is a piperidine derivative, and its chemical structure consists of a furan ring, a piperidine ring, and a phenyl ring. This compound has shown promising results in various studies, which has led to its increased interest in the scientific community.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine involves its binding to the dopamine D2 receptor. This binding results in the activation of downstream signaling pathways, which leads to various physiological effects. This compound has been shown to increase dopamine release in the brain, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can help alleviate symptoms of neurological disorders. This compound has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. This compound also has antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine. One potential direction is the development of this compound as a radiotracer for PET imaging studies. Another potential direction is the study of this compound in the treatment of various neurological and inflammatory disorders. Further studies are also needed to investigate the potential toxicity of this compound and its long-term effects. Overall, this compound has shown promising results in various studies, which makes it a potential candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine involves the reaction of 3,4-dimethylaniline with 2-methyl-3-furoic acid to form an amide intermediate. This intermediate is then reacted with piperidine to yield this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.
Propriétés
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-6-7-16(11-14(13)2)20-17-5-4-9-21(12-17)19(22)18-8-10-23-15(18)3/h6-8,10-11,17,20H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFKGNOQLFXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(OC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)


![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5125456.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)